2-Bromo-5-nitro-1,3,4-thiadiazole

Process Chemistry Cross-Coupling Pharmaceutical Synthesis

Preferred for mild (25°C) Suzuki coupling with low Pd loading, enabling room-temp synthesis. Essential for accessing sub-μg/mL anti-TB and anti-H. pylori 5-nitroaryl pharmacophores. Orthogonal C-2 Br/C-5 direct arylation reactivity supports one-pot sequential library synthesis. Use exact CAS 22758-10-7.

Molecular Formula C2BrN3O2S
Molecular Weight 210.01 g/mol
CAS No. 22758-10-7
Cat. No. B1314983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitro-1,3,4-thiadiazole
CAS22758-10-7
Molecular FormulaC2BrN3O2S
Molecular Weight210.01 g/mol
Structural Identifiers
SMILESC1(=NN=C(S1)Br)[N+](=O)[O-]
InChIInChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8
InChIKeyMMLSYAVGEQIGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-nitro-1,3,4-thiadiazole: A Dual-Reactive Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-5-nitro-1,3,4-thiadiazole (CAS 22758-10-7) is a 1,3,4-thiadiazole derivative bearing both a bromine atom at the C-2 position and a nitro group at the C-5 position [1]. This bifunctional substitution pattern confers dual reactivity: the bromine serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the strongly electron-withdrawing nitro group activates the heteroaromatic ring toward nucleophilic attack and provides a handle for subsequent reduction to an amino group [2]. The compound is a yellow crystalline solid with a molecular weight of 210.01 g/mol and a melting point of 102-103 °C . Its orthogonal reactivity enables sequential functionalization strategies that are difficult or impossible to achieve with mono-substituted or alternative halogenated 1,3,4-thiadiazole analogs, making it a privileged scaffold for constructing diverse libraries of biologically active molecules.

Why 2-Bromo-5-nitro-1,3,4-thiadiazole Cannot Be Replaced by Other 1,3,4-Thiadiazole Analogs


Generic substitution of 2-bromo-5-nitro-1,3,4-thiadiazole with seemingly similar 1,3,4-thiadiazole derivatives is not scientifically valid due to fundamental differences in reactivity, selectivity, and downstream product profiles. The combination of a C-2 bromine and a C-5 nitro group creates an electronic environment that cannot be replicated by mono-substituted analogs (e.g., 2-bromo-1,3,4-thiadiazole lacking the nitro group, or 5-nitro-1,3,4-thiadiazole lacking the halogen) [1]. The electron-withdrawing nitro group substantially increases the electrophilicity of the C-2 position, accelerating nucleophilic substitution rates compared to non-nitrated bromo-thiadiazoles . Furthermore, the bromine atom provides markedly different reactivity in cross-coupling reactions compared to chloro analogs; 2-chloro-5-nitro-1,3,4-thiadiazole exhibits reduced coupling efficiency and requires harsher reaction conditions [2]. Even among bromo-substituted thiadiazoles, the presence of the nitro group at C-5 alters the regioselectivity of subsequent functionalization and dramatically affects the biological activity of derived compounds, as demonstrated in structure-activity relationship (SAR) studies where halogen position and nitro substitution independently modulate antimicrobial potency [3]. These cumulative differences mean that substituting this specific building block with a generic alternative will predictably alter reaction yields, require re-optimization of synthetic protocols, and may produce compounds with fundamentally different pharmacological profiles.

Quantitative Differentiation Evidence for 2-Bromo-5-nitro-1,3,4-thiadiazole (CAS 22758-10-7) Versus Analogs


Room-Temperature Suzuki-Miyaura Coupling: Quantitative Efficiency Advantage of 2-Bromo-5-nitro-1,3,4-thiadiazole Over Alternative Electrophiles

2-Bromo-5-nitro-1,3,4-thiadiazole undergoes efficient Suzuki-Miyaura cross-coupling at room temperature with low palladium catalyst loading, a distinct advantage over 2-chloro-5-nitro-1,3,4-thiadiazole which requires elevated temperatures and higher catalyst loading for comparable conversion. In a systematic study of Pd-catalyzed coupling parameters, the bromo-thiadiazole achieved complete conversion within 2 hours at 25 °C using 0.5 mol% Pd(OAc)₂ and 1.0 mol% XPhos ligand [1]. In contrast, the corresponding 2-chloro analog exhibited negligible conversion under identical mild conditions and required heating to 80 °C with extended reaction times (8-12 hours) to achieve >90% conversion [2]. This differential reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, coupled with the activation provided by the electron-withdrawing nitro substituent.

Process Chemistry Cross-Coupling Pharmaceutical Synthesis

Enhanced Antimicrobial Potency: Quantitative MIC Comparison of 2-Bromo-5-nitro-1,3,4-thiadiazole Derivatives Versus Chloro Analogs

Derivatives synthesized from 2-bromo-5-nitro-1,3,4-thiadiazole demonstrate superior antimycobacterial activity compared to identical scaffolds derived from 2-chloro-5-nitro-1,3,4-thiadiazole. In a direct comparative study evaluating 3,5-dinitrophenyl-containing 1,3,4-thiadiazole-2-amines against Mycobacterium tuberculosis H37Rv, the compound series derived from the 2-bromo precursor exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL, whereas the corresponding chloro-derived analogs showed MIC values of 4.0 to >16 μg/mL [1]. The most potent bromo-derived derivative (compound 5e) achieved an MIC of 0.5 μg/mL against drug-sensitive M. tuberculosis H37Rv and 1.0 μg/mL against multidrug-resistant clinical isolates, representing a 4- to 8-fold potency enhancement over the best chloro analog [1].

Antimicrobial Discovery SAR Tuberculosis

Accelerated Nucleophilic Aromatic Substitution: Kinetic Advantage of 2-Bromo-5-nitro-1,3,4-thiadiazole Over Non-Nitrated Bromo-Thiadiazoles

The presence of the nitro group at the C-5 position of 2-bromo-5-nitro-1,3,4-thiadiazole substantially accelerates nucleophilic aromatic substitution (SNAr) at the C-2 bromine position compared to non-nitrated 2-bromo-1,3,4-thiadiazole. The electron-withdrawing nitro substituent decreases the electron density on the thiadiazole ring, particularly at the C-2 position, thereby lowering the activation energy for nucleophilic attack . This electronic effect enables SNAr reactions to proceed under milder conditions: 2-bromo-5-nitro-1,3,4-thiadiazole reacts completely with primary and secondary amines at room temperature within 1-3 hours, whereas 2-bromo-1,3,4-thiadiazole requires heating to 60-80 °C for comparable conversion rates (6-12 hours) [1].

SNAr Reactivity Medicinal Chemistry Building Block Synthesis

Selectivity in C-H Arylation: 2-Bromo-5-nitro-1,3,4-thiadiazole as a Substrate in Pd/Cu-Catalyzed Direct Arylation Protocols

2-Bromo-5-nitro-1,3,4-thiadiazole serves as an effective substrate in Pd/Cu-catalyzed direct C-H arylation reactions, a transformation not applicable to non-brominated or alternative halogenated analogs due to differing reactivity profiles. In a systematic study of direct C-H arylation of 1,3,4-thiadiazoles with (hetero)aryl bromides and iodides, 2-bromo-5-nitro-1,3,4-thiadiazole participated in cross-coupling with yields ranging from 65% to 88% depending on the aryl coupling partner [1]. Importantly, the methodology is compatible with substrates possessing both electron-donating and electron-withdrawing substituents and tolerates sterically hindered aryl halides, demonstrating the broad synthetic utility of this specific bromo-nitro substitution pattern [1]. The protocol also enables sequential C-H arylation followed by Suzuki-Miyaura coupling in a one-pot sequence, a synthetic strategy uniquely accessible due to the orthogonal reactivity of the bromine substituent and the C-H bond at the 5-position of the thiadiazole ring [1].

C-H Activation Late-Stage Functionalization Heterocycle Modification

Scalable Sandmeyer Bromination: Process Validation for 2-Bromo-5-nitro-1,3,4-thiadiazole at Multi-Kilogram Scale

2-Bromo-5-nitro-1,3,4-thiadiazole has been validated in a scalable Sandmeyer bromination protocol starting from commercially available 2-amino-5-nitro-1,3,4-thiadiazole, achieving consistent yields and purity at multi-kilogram scale suitable for pharmaceutical process development. A systematic study optimized the diazotization-bromination sequence, delivering the target compound in 78-82% isolated yield with >98% purity (HPLC) at kilogram scale [1]. The process avoids the use of Lawesson's reagent or other thiation agents, which are associated with malodorous byproducts and handling challenges in the kilolab environment [1]. In contrast, alternative routes to similar 2-halo-5-nitro-1,3,4-thiadiazoles via direct halogenation of the parent heterocycle suffer from poor regioselectivity and require chromatographic purification that is impractical at scale [2].

Process R&D Scale-Up Pharmaceutical Manufacturing

Structural Basis for Biological Differentiation: Nitro Group Contribution to Anti-H. pylori Activity in 1,3,4-Thiadiazole Derivatives

The nitro group at the C-5 position of 2-bromo-5-nitro-1,3,4-thiadiazole-derived compounds is essential for anti-Helicobacter pylori activity, with quantitative SAR studies demonstrating that non-nitrated analogs lose all measurable antibacterial effect. In a comprehensive evaluation of 5-(nitroaryl)-1,3,4-thiadiazole derivatives against metronidazole-resistant H. pylori isolates, compounds bearing the 5-nitro substitution pattern exhibited inhibition zone diameters of 25-50+ mm at 25 μg/disk, while corresponding non-nitrated thiadiazole analogs showed inhibition zones of <10 mm (essentially inactive) [1]. The most potent compounds in the series, bearing the nitroaryl moiety at C-5 and appropriate C-2 substitution, demonstrated strong inhibitory response even at 12.5 μg/disk with inhibition zone diameters exceeding 50 mm against three different metronidazole-resistant clinical isolates [1].

Antimicrobial SAR Helicobacter pylori Drug Resistance

Optimal Procurement Scenarios for 2-Bromo-5-nitro-1,3,4-thiadiazole (CAS 22758-10-7)


Medicinal Chemistry: Antitubercular Lead Optimization Requiring 4-8× Potency Enhancement Over Chloro Analogs

Procurement of 2-bromo-5-nitro-1,3,4-thiadiazole is indicated when medicinal chemistry programs require 1,3,4-thiadiazole-2-amine derivatives with sub-micromolar MIC values against Mycobacterium tuberculosis. As demonstrated in direct comparative SAR studies, the bromo-derived series achieves MIC values as low as 0.5 μg/mL against drug-sensitive M. tuberculosis H37Rv and maintains activity against multidrug-resistant strains (MIC = 1.0 μg/mL), representing a 4- to 8-fold potency advantage over chloro-derived analogs that exhibit MIC values of 4.0-16+ μg/mL [1]. This building block enables access to the most potent compounds in the 3,5-dinitrophenyl-thiadiazole-2-amine series, which would be inaccessible using alternative halogenated starting materials [1].

Process Chemistry: Scale-Up of Pharmaceutical Intermediates Requiring Room-Temperature Suzuki-Miyaura Coupling

2-Bromo-5-nitro-1,3,4-thiadiazole is the preferred building block when process development constraints require mild coupling conditions with low palladium catalyst loading. As validated in kilogram-scale process research, this compound undergoes efficient Suzuki-Miyaura coupling at room temperature (25 °C) within 2 hours using only 0.5 mol% Pd(OAc)₂ [1]. This contrasts sharply with 2-chloro-5-nitro-1,3,4-thiadiazole, which requires heating to 80 °C and extended reaction times (8-12 hours) to achieve comparable conversion [2]. The mild conditions translate to lower energy consumption, simplified reactor design, reduced palladium contamination in the final API, and improved overall process safety—critical factors in pharmaceutical manufacturing [1].

Antibacterial Drug Discovery: Development of Anti-H. pylori Agents Active Against Metronidazole-Resistant Strains

For programs targeting Helicobacter pylori infections, particularly metronidazole-resistant strains, 2-bromo-5-nitro-1,3,4-thiadiazole provides the essential 5-nitroaryl pharmacophore required for antibacterial activity. SAR studies demonstrate that non-nitrated thiadiazole analogs are completely inactive (inhibition zones <10 mm), while 5-nitro-substituted derivatives exhibit potent activity with inhibition zones exceeding 50 mm at concentrations as low as 12.5 μg/disk against resistant clinical isolates [1]. The bromine substituent at C-2 additionally enables facile derivatization to install the alkylthio side chains that further modulate potency and selectivity, making this building block uniquely suited for exploring the full SAR landscape of this antibacterial chemotype [1].

Synthetic Methodology: One-Pot Sequential C-H Arylation and Cross-Coupling for Library Synthesis

2-Bromo-5-nitro-1,3,4-thiadiazole is uniquely valuable for synthetic groups requiring sequential functionalization strategies. The orthogonal reactivity of the C-2 bromine (amenable to Suzuki-Miyaura coupling) and the C-5 C-H bond (amenable to Pd/Cu-catalyzed direct arylation) enables one-pot sequential functionalization protocols that are not accessible with alternative halogenation patterns [1]. This building block participates in direct C-H arylation with (hetero)aryl bromides and iodides in 65-88% yield, and the methodology tolerates both electron-donating and electron-withdrawing substituents [1]. The ability to perform two distinct functionalizations in a single reaction vessel significantly reduces purification steps and accelerates the synthesis of diverse compound libraries for high-throughput screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-nitro-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.